molecular formula C21H23ClN4 B2404716 1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine CAS No. 477714-02-6

1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine

Cat. No.: B2404716
CAS No.: 477714-02-6
M. Wt: 366.89
InChI Key: VMFDMBWFCGKZIL-UHFFFAOYSA-N
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Description

1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine typically involves multiple steps. One common method starts with the preparation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with 4-phenylpiperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group at the pyrazole ring.

Scientific Research Applications

1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl]-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4/c1-24-21(22)19(20(23-24)17-8-4-2-5-9-17)16-25-12-14-26(15-13-25)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFDMBWFCGKZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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